![molecular formula C6H5BrN4O2 B2922495 3-bromo-1-methyl-1H-pyrazolo[4,3-d]pyrimidine-5,7-diol CAS No. 1033444-07-3](/img/structure/B2922495.png)
3-bromo-1-methyl-1H-pyrazolo[4,3-d]pyrimidine-5,7-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-bromo-1-methyl-1H-pyrazolo[4,3-d]pyrimidine-5,7-diol is a heterocyclic compound that features a pyrazolo[4,3-d]pyrimidine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including its role as a kinase inhibitor.
Mecanismo De Acción
Target of Action
The primary target of 3-bromo-1-methyl-1H-pyrazolo[4,3-d]pyrimidine-5,7-diol is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from the G1 phase to the S phase .
Mode of Action
This compound interacts with CDK2, inhibiting its activity . The inhibition of CDK2 leads to a significant alteration in cell cycle progression . Molecular docking simulation of the compound confirmed the good fit into the CDK2 active site through essential hydrogen bonding with Leu83 .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This results in cell growth arrest at the G0-G1 stage , thereby inhibiting the proliferation of cells .
Pharmacokinetics
In silico ADMET studies and drug-likeness studies using a Boiled Egg chart showed suitable pharmacokinetic properties . These studies help in predicting the structure requirement for the observed antitumor activity .
Result of Action
The compound displays potent dual activity against examined cell lines and CDK2 . It exerts a significant alteration in cell cycle progression, in addition to apoptosis induction within HCT cells .
Análisis Bioquímico
Biochemical Properties
The biochemical properties of 3-bromo-1-methyl-1H-pyrazolo[4,3-d]pyrimidine-5,7-diol are largely determined by its interactions with various biomolecules. For instance, it has been found to inhibit cyclin-dependent kinase 2 (CDK2), a key enzyme involved in cell cycle regulation . This interaction involves the formation of hydrogen bonds with key residues in the active site of CDK2 .
Cellular Effects
In cellular contexts, this compound has been shown to exert significant effects on cell function. It inhibits the growth of various cell lines, including MCF-7 and HCT-116, by inducing cell cycle arrest and apoptosis . This compound also influences gene expression and cellular metabolism, although the specific mechanisms remain to be fully elucidated.
Molecular Mechanism
The molecular mechanism of action of this compound is primarily associated with its inhibition of CDK2. By binding to the active site of CDK2, it prevents the phosphorylation of key components for cell proliferation . This leads to cell cycle arrest and ultimately apoptosis .
Metabolic Pathways
Given its structural similarity to other pyrazolo[3,4-d]pyrimidines, it may be metabolized by similar enzymatic processes .
Transport and Distribution
Its ability to inhibit CDK2 suggests that it can penetrate cell membranes and reach intracellular targets .
Subcellular Localization
The subcellular localization of this compound is likely to be influenced by its interactions with various biomolecules. Given its activity against CDK2, it may be localized to regions of the cell where this enzyme is present .
Métodos De Preparación
The synthesis of 3-bromo-1-methyl-1H-pyrazolo[4,3-d]pyrimidine-5,7-diol typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the formation of the pyrazolo[4,3-d]pyrimidine core followed by bromination and methylation steps. Specific reaction conditions, such as the use of brominating agents like N-bromosuccinimide (NBS) and methylating agents like methyl iodide, are employed to achieve the desired substitutions .
Análisis De Reacciones Químicas
3-bromo-1-methyl-1H-pyrazolo[4,3-d]pyrimidine-5,7-diol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and potentially leading to different derivatives.
Cyclization Reactions: The pyrazolo[4,3-d]pyrimidine core can participate in cyclization reactions to form more complex structures.
Common reagents used in these reactions include N-bromosuccinimide for bromination, methyl iodide for methylation, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
3-bromo-1-methyl-1H-pyrazolo[4,3-d]pyrimidine-5,7-diol has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a kinase inhibitor, particularly targeting cyclin-dependent kinase 2 (CDK2), which is involved in cell cycle regulation and cancer progression.
Biological Studies: The compound is used in biological assays to investigate its cytotoxic effects on various cancer cell lines, including MCF-7, HCT-116, and HepG-2.
Chemical Biology: Researchers use this compound to study its interactions with biological macromolecules and its potential as a therapeutic agent.
Comparación Con Compuestos Similares
Similar compounds to 3-bromo-1-methyl-1H-pyrazolo[4,3-d]pyrimidine-5,7-diol include other pyrazolo[4,3-d]pyrimidine derivatives and pyrazolo[3,4-d]pyrimidine derivatives. These compounds share the pyrazolo-pyrimidine core structure but differ in their substituents, which can significantly affect their biological activities and selectivity . For example, pyrazolo[3,4-d]pyrimidine derivatives have shown potent activity against various cancer cell lines and are also being explored as kinase inhibitors .
Propiedades
IUPAC Name |
3-bromo-1-methyl-4H-pyrazolo[4,3-d]pyrimidine-5,7-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN4O2/c1-11-3-2(4(7)10-11)8-6(13)9-5(3)12/h1H3,(H2,8,9,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCJBQKRNGHJHBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=N1)Br)NC(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
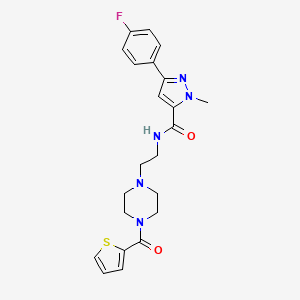
![N-tert-butyl-2-{[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide](/img/structure/B2922413.png)
![1-isopropyl-7,9-dimethyl-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2922414.png)
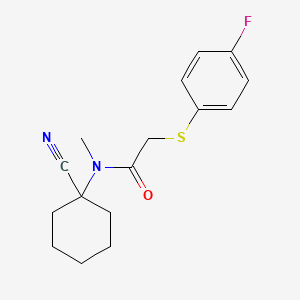
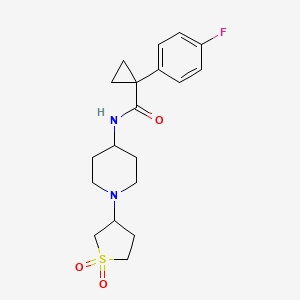
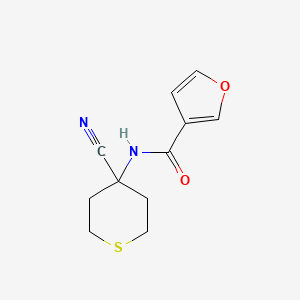
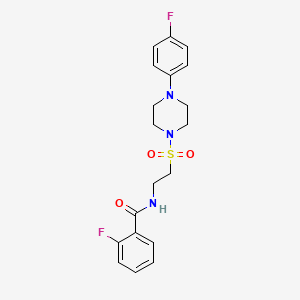
![{[2-(2,4-Dioxo-1,3-thiazolidin-3-yl)ethyl]carbamoyl}methyl 2-(methylsulfanyl)pyridine-3-carboxylate](/img/structure/B2922429.png)
![N-((1H-benzo[d]imidazol-2-yl)methyl)-1-(thiophene-2-carbonyl)azetidine-3-carboxamide](/img/structure/B2922430.png)




![4-[4-(5-Ethyl-1H-1,2,4-triazol-3-yl)piperidine-1-carbonyl]pyridine-2-carbonitrile](/img/structure/B2922435.png)
